Butyl tribromoacetate
Description
Historical Context and Evolution of its Research Significance
The study of butyl tribromoacetate (B1203011) is rooted in the broader history of ester synthesis and the exploration of halogenated organic compounds. The preparation of this compound can be achieved through standard esterification methods, such as the Fischer esterification. A documented synthesis involves the reaction of n-butanol with tribromoacetic acid in the presence of an acid catalyst like p-toluenesulfonic acid, using toluene (B28343) as a solvent with a Dean-Stark apparatus to remove the water byproduct. prepchem.com
Historically, the significance of simple alkyl haloacetates was primarily as laboratory-scale synthetic intermediates. The evolution of its research importance has mirrored the development of more sophisticated synthetic methodologies. While early work may have focused on its synthesis and basic characterization, its significance has grown with the discovery of its utility as a reagent in specific chemical transformations, particularly in bromination reactions where it serves as a source of bromine under mild conditions. sci-hub.seresearchgate.net Furthermore, tribromoacetate anions have been identified as components in specialty chemicals like ionic liquids used in biomass processing, indicating an expanding scope of interest beyond traditional synthesis. warf.org
Current Landscape of Academic Investigations on Butyl Tribromoacetate
Contemporary research involving this compound and its close analogs, like ethyl tribromoacetate, is concentrated on its application as a reagent in organic synthesis. These investigations leverage the electron-withdrawing nature of the three bromine atoms, which makes the carbonyl group highly electrophilic and facilitates specific transformations.
Key areas of current academic investigation include:
Bromination of Alcohols: In conjunction with triphenylphosphine (B44618) (PPh₃), esters like ethyl and this compound have been shown to be highly efficient reagents for converting various alcohols into their corresponding alkyl bromides. researchgate.net This method is noted for proceeding under mild conditions with short reaction times and often results in high yields. researchgate.netresearchgate.net The reactivity of this system is reported to be significantly higher than that of traditional reagents like carbon tetrabromide (CBr₄). researchgate.net
Conversion of Carboxylic Acids to Acid Bromides: The tribromoacetate/triphenylphosphine system can also be used to prepare acid bromides from carboxylic acids under neutral, room-temperature conditions. researchgate.net This provides a gentle alternative to harsher reagents. The in situ generated acid bromide can then be used for subsequent reactions, such as the synthesis of amides. sci-hub.se Aromatic carboxylic acids have been observed to be more reactive than aliphatic ones in this process. researchgate.net
Polymerization Processes: In the field of polymer chemistry, tribromoacetate compounds have been cited in patents as potential components of catalyst systems. For instance, they have been listed as examples of chain transfer agents or modifiers in the production of polyolefins like ethylene-propylene copolymers. google.com
Ionic Liquid Components: The tribromoacetate anion is used in the formulation of certain ionic liquids. These are organic salts that are liquid at low temperatures and are explored as "green" solvents for processes like the hydrolysis of cellulose (B213188) and other biomass polysaccharides. warf.org
| Research Application | Description | Key Reactants | References |
| Bromination of Alcohols | Conversion of primary and secondary alcohols to alkyl bromides under mild conditions. | Alcohol, this compound, Triphenylphosphine | researchgate.net, researchgate.net |
| Acid Bromide Synthesis | Conversion of carboxylic acids to acid bromides for subsequent reactions (e.g., amidation). | Carboxylic Acid, this compound, Triphenylphosphine | sci-hub.se, researchgate.net |
| Polymerization Modifier | Used as a chain transfer agent in catalyst systems for producing specific copolymers. | Monomers (e.g., ethylene, propylene), Primary Catalyst, this compound | google.com |
| Ionic Liquid Anion | The tribromoacetate moiety serves as the anion in organic salts used as solvents for biomass processing. | Organic Cation (e.g., Imidazolium), Tribromoacetate Anion | warf.org |
Theoretical Frameworks Guiding this compound Research
The investigation of this compound is guided by established theories in chemistry that explain its formation and reactivity. A theoretical framework connects research to existing knowledge, shaping the questions asked, the methods employed, and the interpretation of results. nih.govusc.edu
For the synthesis of this compound via esterification, the guiding theoretical frameworks are primarily from the field of chemical kinetics and reaction mechanisms . The esterification of an alcohol and a carboxylic acid is a reversible reaction, and its kinetics can be described by various models. ijarset.com For similar heterogeneously catalyzed esterifications, researchers employ frameworks like the Pseudo-Homogeneous (PH) model or the more complex Langmuir-Hinshelwood (LHW) model to describe the reaction rates and determine activation energies. ijarset.com These models provide a quantitative understanding of how factors like temperature, reactant concentration, and catalyst loading influence the yield and reaction speed.
For its applications in synthesis , the research is guided by the principles of mechanistic organic chemistry . When this compound is used with triphenylphosphine for bromination, the underlying theoretical framework involves the nucleophilic attack of triphenylphosphine on a bromine atom of the ester. This forms a reactive intermediate, a phosphonium (B103445) salt. The subsequent steps of the mechanism, which ultimately lead to the bromination of an alcohol or carboxylic acid, are explained by theories of nucleophilic substitution (such as Sₙ2) and the relative stability of intermediates and leaving groups. researchgate.net The high efficiency of the reagent system is rationalized by considering the electronic effects of the substituent groups and the thermodynamic driving forces of the reaction steps. researchgate.netresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉Br₃O₂ | chemnet.com |
| Molecular Weight | 352.85 g/mol | chemnet.com |
| CAS Number | 59956-61-5 | chemnet.com |
| Density | 2.067 g/cm³ | chemnet.com |
| Boiling Point | 260.8 °C at 760 mmHg | chemnet.com |
| Flash Point | 111.5 °C | chemnet.com |
| Refractive Index | 1.555 | chemnet.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
59956-61-5 |
|---|---|
Molecular Formula |
C6H9Br3O2 |
Molecular Weight |
352.85 g/mol |
IUPAC Name |
butyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C6H9Br3O2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3 |
InChI Key |
NZZXSGDOZVVHAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Synthetic Strategies for Butyl Tribromoacetate
Esterification Methodologies
Esterification, the process of forming an ester from an alcohol and an acid, is the most direct route to butyl tribromoacetate (B1203011). This can be achieved through various protocols, including the use of tribromoacetic acid itself or its more reactive derivatives, and is often facilitated by a catalyst.
Approaches Involving Tribromoacetic Acid and its Derivatives
The direct esterification of tribromoacetic acid with butanol is a primary synthetic route. This reaction typically requires a strong acid catalyst to proceed at a reasonable rate. The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
A significant challenge in this direct esterification is the steric hindrance and the electron-withdrawing nature of the tribromomethyl group, which can decrease the reactivity of the carboxylic acid. To overcome this, more reactive derivatives of tribromoacetic acid, such as tribromoacetic anhydride (B1165640), can be employed. The reaction of tribromoacetic anhydride with butanol would proceed more readily, as the anhydride is a better acylating agent than the carboxylic acid. This approach avoids the production of water as a byproduct, which can simplify the purification process. While specific literature on the synthesis of butyl tribromoacetate is scarce, the synthesis of ethyl tribromoacetate from tribromoacetic anhydride and absolute ethanol (B145695) is a known method that proceeds exothermically. orgosolver.com
| Reactant 1 | Reactant 2 | Product | Notes |
| Tribromoacetic Acid | Butanol | This compound | Requires a strong acid catalyst. |
| Tribromoacetic Anhydride | Butanol | This compound | More reactive than the corresponding acid. |
Catalyst-Mediated Esterification Processes
The Fischer-Speier esterification is a classic and widely used method for producing esters, which involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. organic-chemistry.orgcerritos.edubyjus.com For the synthesis of this compound, this would involve reacting tribromoacetic acid with butanol using a strong acid catalyst like concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed. byjus.commasterorganicchemistry.com
For analogous compounds like ethyl tribromoacetate, the Fischer esterification of tribromoacetic acid with ethanol is a documented synthetic method. orgosolver.com The process typically involves refluxing the reactants for several hours. After the reaction, the crude ester is washed to remove the acid catalyst and any unreacted starting materials, followed by drying and distillation to yield the purified product. orgosolver.com
| Catalyst | Reactants | Product | Key Conditions |
| Concentrated Sulfuric Acid | Tribromoacetic Acid, Butanol | This compound | Reflux, removal of water |
| p-Toluenesulfonic Acid | Tribromoacetic Acid, Butanol | This compound | Reflux, removal of water |
Advanced Synthetic Techniques for Analogous Alkyl Tribromoacetates
Beyond traditional esterification methods, advanced synthetic techniques are being explored for the synthesis of esters, including those of halogenated carboxylic acids. These methods aim to improve reaction efficiency, reduce environmental impact, and offer milder reaction conditions.
Ionic Liquids as Catalysts and Solvents:
Ionic liquids (ILs) have emerged as green alternatives to traditional organic solvents and catalysts in a variety of chemical transformations, including esterification. elsevierpure.comnih.govrsc.orgresearchgate.net Certain acidic ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup. elsevierpure.comnih.gov For the synthesis of analogous alkyl esters, Brønsted acidic ionic liquids have shown high reactivity. elsevierpure.comresearchgate.net The use of ionic liquids can lead to higher yields and easier separation of the product, as the ionic liquid phase can often be separated from the ester product by simple decantation. rsc.orgresearchgate.net
Biocatalysis:
Enzymatic catalysis offers a highly selective and environmentally benign approach to ester synthesis. elsevierpure.comrsc.orgmanchester.ac.ukchemrxiv.orgnih.gov Lipases are a class of enzymes that are commonly used to catalyze esterification reactions. rsc.orgnih.gov The enantioselective esterification of similar compounds has been successfully carried out using lipases in ionic liquids. rsc.org While the application of biocatalysis to the synthesis of this compound is not specifically documented, it represents a promising area for future research, potentially offering high selectivity under mild reaction conditions.
| Technique | Description | Potential Advantages for Alkyl Tribromoacetate Synthesis |
| Ionic Liquids | Use of ionic liquids as catalysts and/or solvents. | Green solvent, potential for catalyst recycling, simplified workup. |
| Biocatalysis | Use of enzymes, such as lipases, to catalyze the esterification. | High selectivity, mild reaction conditions, environmentally friendly. |
Reactivity and Mechanistic Pathways of Butyl Tribromoacetate in Organic Transformations
Butyl Tribromoacetate (B1203011) as a Halogenating Reagent
The electron-withdrawing nature of the three bromine atoms on the alpha-carbon makes butyl tribromoacetate an effective source of electrophilic bromine, particularly when activated. This property is harnessed in the bromination of various organic substrates.
Bromination of Alcohols and Related Functionalities
This compound, in combination with triphenylphosphine (B44618) (PPh₃), serves as an efficient system for the conversion of alcohols to their corresponding alkyl bromides. This transformation proceeds under mild conditions with short reaction times and typically results in high yields. researchgate.net The methodology is applicable to a wide range of alcohols, including primary, secondary, and benzylic alcohols. researchgate.net
The reactivity of this system is comparable to, and in some cases exceeds, that of other common brominating agents like carbon tetrabromide (CBr₄). For instance, studies on the analogous ethyl tribromoacetate (Br₃CCO₂Et) have shown that it can afford quantitative yields of alkyl bromides from alcohols in as little as 15 minutes when used with PPh₃. The efficiency of the reaction is demonstrated by its success with various alcohol substrates, as detailed in the table below, which is based on data for the closely related ethyl tribromoacetate.
| Alcohol Substrate | Product | Yield (%) | Reaction Time |
|---|---|---|---|
| 1-Octanol | 1-Bromooctane | 99 | 15 min |
| Cyclohexanol | Bromocyclohexane | 99 | 15 min |
| Benzyl alcohol | Benzyl bromide | 99 | 15 min |
| 2-Phenylethanol | (2-Bromoethyl)benzene | 99 | 15 min |
| 1-Adamantanol | 1-Adamantyl bromide | 99 | 3 h |
Appel-Type Reactions Utilizing Alkyl Tribromoacetates
The conversion of alcohols to alkyl bromides using the this compound/PPh₃ system is a variation of the Appel reaction. wikipedia.orgorganic-chemistry.org The classical Appel reaction utilizes a tetrahalomethane (e.g., CBr₄) and triphenylphosphine. commonorganicchemistry.comalfa-chemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct. wikipedia.org
The mechanism commences with the reaction between triphenylphosphine and this compound. The phosphine, acting as a nucleophile, attacks a bromine atom on the tribromoacetate, leading to the formation of a phosphonium (B103445) salt intermediate and a dibromoenolate anion. The alcohol then protonates the anion, and the resulting alkoxide attacks the phosphonium salt. This generates a new oxyphosphonium intermediate. In the final step, the bromide ion, now acting as a nucleophile, displaces triphenylphosphine oxide in an Sₙ2 reaction, yielding the alkyl bromide with inversion of configuration at the carbon center. wikipedia.orgorganic-chemistry.org
Role in Carbonyl Group Functionalization
Beyond halogenation, the unique electronic properties of this compound enable its participation in the functionalization of carbonyl groups, particularly in carboxylic acids and aldehydes.
Activation of Carboxylic Acids and Derivative Formation
The Appel reaction conditions, involving reagents like this compound and triphenylphosphine, can also be adapted to activate carboxylic acids. researchgate.net In this context, the carboxylic acid reacts with the initially formed phosphonium intermediate. This leads to the formation of an acyloxyphosphonium salt, which is a highly activated form of the carboxylic acid.
This activated intermediate is susceptible to nucleophilic attack by various species. For example, reaction with an amine can lead to the formation of an amide, while reaction with an alcohol can yield an ester. This methodology provides a pathway for the synthesis of carboxylic acid derivatives under relatively mild conditions. The reaction of PPh₃/CBrCl₃ with cinnamic acids has been shown to produce esters and amides, illustrating the potential of similar systems involving this compound. researchgate.net
Conversions from Aldehydes via Radical Mechanisms
The carbon-bromine bonds in this compound are susceptible to homolytic cleavage under radical conditions (e.g., initiated by heat or light), generating bromine radicals. These radicals can initiate chain reactions involving aldehydes. A plausible pathway involves the abstraction of the aldehydic hydrogen atom by a bromine radical, forming an acyl radical (R-C•=O). rsc.org
This highly reactive acyl radical can then participate in various subsequent transformations. For instance, it could abstract a bromine atom from another molecule of this compound to form an acyl bromide, propagating the radical chain. Alternatively, the acyl radical could add to an alkene or undergo other radical-mediated processes. rsc.orgrsc.org While direct studies on this compound in this context are limited, the principles of radical chemistry suggest its potential as a reagent in aldehyde functionalization through such mechanistic pathways. libretexts.org
Specific Reaction Mechanisms
The primary mechanistic pathways involving this compound are ionic, as seen in Appel-type reactions, and potentially radical-based for other transformations.
Appel-Type Mechanism (for Alcohol Bromination):
Activation: Triphenylphosphine attacks a bromine atom of this compound to form the bromotriphenylphosphonium tribromoacetate salt.
Proton Transfer & Oxyphosphonium Formation: The alcohol deprotonates the tribromoacetate anion. The resulting alkoxide attacks the bromotriphenylphosphonium cation to form an alkyloxytriphenylphosphonium salt.
Nucleophilic Substitution: The bromide ion performs an Sₙ2 attack on the carbon atom of the alcohol, displacing triphenylphosphine oxide and leading to an inversion of stereochemistry. wikipedia.orgcommonorganicchemistry.com The formation of the strong P=O bond is the thermodynamic driving force for the reaction. wikipedia.org
Radical Mechanism (for Aldehyde Conversion - Proposed):
Initiation: Homolytic cleavage of a C-Br bond in this compound to generate a bromine radical and a butyl dibromoacetate radical.
Propagation:
The bromine radical abstracts a hydrogen atom from the aldehyde (RCHO) to form HBr and an acyl radical (RC•=O). rsc.org
The acyl radical reacts with another molecule of this compound to form an acyl bromide (RCOBr) and regenerate the butyl dibromoacetate radical, which continues the chain.
Termination: Combination of any two radical species to form a stable, non-radical product. libretexts.org
This dual reactivity, encompassing both ionic and radical pathways, underscores the versatility of this compound as a reagent in modern organic synthesis.
Ionic Pathways in this compound Transformations
The transformation of this compound can proceed through an ionic pathway, particularly in selective monohydrodebromination reactions. thieme-connect.de This pathway involves the conversion of the tribromomethyl group into a dibromomethyl group. The reaction is typically achieved using a hydride donor, such as 4-(dimethylamino)pyridine–borane (B79455) (DMAP-BH3), in the absence of a radical initiator. thieme-connect.de
The proposed mechanism involves a nucleophilic attack by the hydride (H⁻) from the DMAP-BH3 complex on one of the bromine atoms of the tribromomethyl group. thieme-connect.de Alternatively, the hydride may attack the carbon atom, instigating the displacement of a bromide ion as a leaving group. This process results in the selective cleavage of a single carbon-bromine bond. thieme-connect.de The amount of the hydride donor is a critical factor; using an excess can lead to a mixture of mono- and di-debrominated products. thieme-connect.de Research has shown that DMAP-BH3 is a particularly effective reagent for this transformation, while other Lewis base-borane complexes like trimethylamine–borane (Me₃N-BH₃) and sodium borohydride (B1222165) (NaBH₄) have been found to be less effective. thieme-connect.de
| Entry | Lewis Base-Borane | Equivalents | Solvent | Yield of Dibromomethyl Product (%) |
|---|---|---|---|---|
| 1 | DMAP-BH₃ | 1.5 | DMSO | 75 |
| 2 | DMAP-BH₃ | 1.5 | THF | <20 |
| 3 | DMAP-BH₃ | 1.5 | DCM | <20 |
| 4 | Me₃N-BH₃ | 1.5 | DMSO | No reaction |
| 5 | NaBH₄ | 1.5 | DMSO | Trace |
| 6 | DMAP-BH₃ | 3.0 | DMSO | 50 (plus 10% didebromination) |
Radical Pathways and Intermediates
In contrast to the ionic pathway, radical mechanisms can be employed to achieve dihydrodebromination, converting the tribromomethyl group into a monobromomethyl group. thieme-connect.de This transformation is facilitated by the use of a Lewis base–borane complex, such as an N-heterocyclic carbene–borane (NHC-BH₂CN), in the presence of a radical initiator like dilauroyl peroxide (DLP). thieme-connect.de
The reaction is initiated by the generation of a boryl radical (e.g., NHC-BHCN•) through hydrogen atom abstraction from the borane complex by the radical initiator. thieme-connect.de This boryl radical then abstracts a bromine atom from the tribromomethyl group of this compound via a halogen atom transfer (XAT) process. thieme-connect.de This step generates an α-carbonyl radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another molecule of the borane complex to furnish the hydrodebromination product. This process occurs consecutively, cleaving two C-Br bonds to yield the monobromomethyl product with high chemoselectivity. thieme-connect.de Control experiments confirm that the reaction does not proceed in the absence of either the borane complex or the radical initiator, substantiating the proposed radical pathway. thieme-connect.de
Hydrodebromination Studies of Tribromomethyl Moieties
Hydrodebromination is a key transformation of the tribromomethyl moiety in compounds like this compound, providing a direct route to valuable dibromomethyl and monobromomethyl compounds. thieme-connect.de The selectivity of the hydrodebromination—whether one or two bromine atoms are replaced—can be controlled by modulating the reaction pathway between an ionic and a radical route. thieme-connect.de
Ionic Monohydrodebromination : Achieved with DMAP-BH₃, this method selectively reduces the tribromomethyl group to a dibromomethyl group. The process is understood to be an ionic nucleophilic substitution by a hydride. thieme-connect.de
Radical Dihydrodebromination : This is accomplished using a boryl radical precursor like NHC-BH₂CN with a radical initiator (DLP or AIBN). This pathway involves consecutive halogen atom abstractions and results in the formation of a monobromomethyl group. thieme-connect.de
Deuterium-labeling studies have been conducted to investigate the source of the hydrogen atoms in the radical pathway. These experiments show that the majority of the hydrogen atoms incorporated into the product originate from the borane complex, with a minor contribution from other potential hydrogen sources in the reaction mixture. thieme-connect.de These controlled hydrodebromination methods are applicable to a range of substrates bearing the tribromomethyl group, including various acetates and acetamides. thieme-connect.de
| Entry | Lewis Base-Borane | Initiator | Solvent | Yield of Monobromomethyl Product (%) |
|---|---|---|---|---|
| 1 | NHC-BH₂CN | DLP | 1,4-Dioxane (B91453) | 87 |
| 2 | NHC-BH₂CN | AIBN | 1,4-Dioxane | 85 |
| 3 | NHC-BH₂CN | DTBP | 1,4-Dioxane | 33 |
| 4 | NHC-BH₂CN | None | 1,4-Dioxane | 0 |
| 5 | None | DLP | 1,4-Dioxane | 0 |
Solvent Effects on Reaction Selectivity and Efficiency
The choice of solvent can significantly influence the selectivity and efficiency of organic transformations involving this compound. Solvents affect reaction rates and pathways by stabilizing or destabilizing reactants, intermediates, and transition states.
In the ionic hydrodebromination of tribromomethyl compounds, polar aprotic solvents have been shown to be highly effective. For the monohydrodebromination using DMAP-BH₃, dimethyl sulfoxide (B87167) (DMSO) was found to be the most efficient solvent, providing a significantly higher yield compared to less polar solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). thieme-connect.de The higher polarity of DMSO can stabilize the charged intermediates and transition states characteristic of an ionic nucleophilic substitution mechanism, thereby accelerating the reaction rate and improving efficiency.
For radical reactions, the effect of the solvent is often less pronounced than in ionic reactions, as uncharged radical intermediates are less sensitive to the polarity of the medium. However, the solvent can still influence reaction efficiency through its viscosity, hydrogen-bonding capabilities, and ability to dissolve reactants and initiators. In the radical dihydrodebromination of tribromomethyl groups, 1,4-dioxane has been used effectively. thieme-connect.de The selection of a solvent is crucial for optimizing the desired reaction pathway—ionic or radical—and maximizing the yield of the target product.
This compound as an Alkylating Agent
Alkylating agents are compounds that introduce an alkyl group into a substrate through reactions with nucleophiles. While various alkyl bromoacetates, such as tert-butyl bromoacetate (B1195939), are widely used as alkylating agents in organic synthesis, the specific application of this compound for this purpose is not extensively documented in scientific literature. chemicalbook.com
In principle, this compound possesses two potential sites for nucleophilic attack: the carbonyl carbon and the carbon of the butyl group. However, the reactivity of the tribromomethyl group often dominates its chemical behavior, making it more prone to reactions like hydrodebromination or participation in Appel-type reactions for the bromination of alcohols, as seen with similar compounds like ethyl tribromoacetate. researchgate.net The strong electron-withdrawing nature of the three bromine atoms increases the electrophilicity of the carbonyl carbon, but it may also make the compound susceptible to haloform-type reactions under basic conditions. Consequently, its utility as a straightforward alkylating agent to deliver a butyl or tribromoacetyl moiety appears limited or is superseded by other reaction pathways.
Catalytic Roles and Applications of Butyl Tribromoacetate
Butyl Tribromoacetate (B1203011) in Organocatalysis: A Realm of Speculation
Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often leverages specific functional groups to achieve catalysis. While there is no direct literature on Butyl tribromoacetate as an organocatalyst, we can consider the potential influence of its structural components—the tribromoacetate moiety.
In theory, the highly electron-withdrawing nature of the three bromine atoms could impart unique electronic properties to the ester. This could potentially enable it to act as a weak Lewis acid, activating substrates through non-covalent interactions. For instance, in reactions involving carbonyl compounds, the electron-deficient carbon of the tribromoacetyl group might interact with and polarize the carbonyl oxygen of a substrate, rendering the carbonyl carbon more susceptible to nucleophilic attack.
Furthermore, the concept of halogen bonding, where a halogen atom acts as an electrophilic center, has gained traction in organocatalysis. It is conceivable that the bromine atoms of this compound could engage in halogen bonding with electron-rich atoms in a substrate, thereby influencing its reactivity and stereoselectivity. However, it is crucial to reiterate that these are speculative roles, and no experimental data has been found to substantiate these hypotheses. The steric bulk of the tribromomethyl group might also present significant challenges to effective catalyst-substrate interactions.
Integration into Transition Metal-Catalyzed Systems: A Hypothetical Perspective
Transition metal catalysis is a cornerstone of modern synthetic chemistry, relying on the interplay between a metal center and its coordinating ligands to facilitate a vast array of transformations. The potential for this compound to be integrated into such systems is also not described in the current body of scientific literature. Nevertheless, we can explore theoretical possibilities based on the principles of ligand design and catalytic cycles.
Ligand-Based Catalytic Effects: An Unexplored Avenue
Ligands play a pivotal role in modulating the steric and electronic properties of a metal catalyst, thereby controlling its activity, selectivity, and stability. While this compound itself is not a typical ligand, one could envision scenarios where it might indirectly influence a catalytic system.
For instance, under certain reaction conditions, this compound could potentially serve as a precursor to a reactive species that then interacts with a transition metal. However, the C-Br bonds in the tribromoacetate moiety are generally stable, and their activation to generate a coordinating species would likely require harsh conditions that might not be compatible with sensitive catalytic systems.
Alternatively, if modified to incorporate a coordinating group, the tribromoacetate fragment could be introduced into a ligand scaffold. In such a hypothetical ligand, the electronic effects of the tribromomethyl group could be transmitted to the metal center, potentially influencing its redox properties or its affinity for substrates. The steric hindrance provided by this bulky group could also create a specific pocket around the metal, which might be beneficial for certain selective transformations. It must be emphasized that the synthesis and application of such ligands containing a tribromoacetate moiety have not been reported.
Applications in Specific Catalytic Cycles: A Theoretical Exercise
Given the lack of experimental data, any discussion of this compound's application in specific catalytic cycles is purely conjectural. In principle, compounds containing carbon-halogen bonds can participate in oxidative addition steps in various cross-coupling reactions. However, the reactivity of the C-Br bonds in this compound for such processes is unknown and likely to be low compared to more conventional organohalides used in catalysis.
One could speculate a role as a re-oxidant in certain catalytic cycles where the active catalyst needs to be regenerated to a higher oxidation state. The compound could also theoretically act as a source of tribromoacetate radicals under specific photochemical or radical initiation conditions, which might then participate in radical-based catalytic cycles. However, without any supporting research, these remain as undemonstrated possibilities.
Advanced Analytical and Spectroscopic Characterization Methodologies for Butyl Tribromoacetate
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and quantification of Butyl tribromoacetate (B1203011) from reaction mixtures and for purity assessment.
The development of a robust HPLC method for Butyl tribromoacetate requires careful optimization of several parameters to achieve adequate resolution, sensitivity, and analysis time. A reverse-phase approach is commonly employed for compounds with moderate polarity like this compound.
Method Development Considerations:
Column Chemistry: A C18 column is a versatile and common choice for the separation of non-polar to moderately polar compounds. The selection of the appropriate column chemistry is a critical first step and can significantly impact the effectiveness of the separation.
Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase (e.g., water with a small percentage of acid like formic acid to improve peak shape) is typically employed. The gradient profile, which involves changing the ratio of organic to aqueous phase over time, is optimized to ensure the elution of this compound with a good peak shape and separation from any impurities.
Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for analytical HPLC is in the range of 0.5 to 2.0 mL/min.
Detection Wavelength: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., around 210 nm) is often necessary. The choice of wavelength is crucial for achieving the desired sensitivity.
Column Temperature: Maintaining a constant and elevated column temperature can improve peak shape and reproducibility.
Optimization:
The optimization process involves systematically adjusting the aforementioned parameters to achieve the desired chromatographic performance. This includes ensuring a stable baseline, sharp and symmetrical peaks for this compound, and sufficient resolution from any potential process-related impurities or degradation products. Method validation would then be performed to demonstrate its suitability for its intended purpose, assessing parameters such as linearity, accuracy, precision, and robustness.
A potential starting point for method development for this compound could involve a C18 column with a water/acetonitrile mobile phase gradient and UV detection.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both quantification and identification of the compound and its potential impurities.
GC-MS Analysis Parameters:
GC Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for the analysis of esters.
Injector Temperature: The injector temperature must be high enough to ensure the rapid and complete volatilization of this compound without causing thermal degradation.
Oven Temperature Program: A temperature program, where the oven temperature is gradually increased, is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature and ramp up to a final temperature that ensures the elution of all components of interest.
Carrier Gas: Helium is the most commonly used carrier gas in GC-MS.
MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for compound identification by comparison with spectral libraries.
Application in Purity and Reaction Monitoring:
For purity analysis, a sample of this compound is injected into the GC-MS system. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the determination of the purity of the sample.
In reaction monitoring, small aliquots of the reaction mixture are taken at different time points and analyzed by GC-MS. This allows for the tracking of the consumption of starting materials and the formation of the this compound product over time, providing valuable information for reaction optimization.
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula.
For this compound (C₆H₉Br₃O₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. By comparing the experimentally measured mass to the theoretical mass, the elemental composition can be confirmed with a high degree of confidence. The fragmentation pattern observed in the mass spectrum provides further structural information. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum of this compound and its bromine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the different sets of non-equivalent protons in the butyl group. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide valuable structural information.
Based on the structure of this compound (Br₃C-C(=O)O-CH₂-CH₂-CH₂-CH₃), the following signals would be anticipated:
A triplet for the terminal methyl protons (-CH₃).
A multiplet (sextet) for the methylene (B1212753) protons adjacent to the methyl group (-CH₂-CH₃).
A multiplet (quintet) for the methylene protons beta to the ester oxygen (-CH₂-CH₂-CH₃).
A triplet for the methylene protons directly attached to the ester oxygen (O-CH₂-).
The electronegative tribromoacetyl group will cause a downfield shift of the protons on the butyl chain, with the effect being most pronounced for the O-CH₂- protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | ~0.9 | Triplet | 3H |
| -CH₂-CH₃ | ~1.4 | Sextet | 2H |
| -CH₂-CH₂-CH₃ | ~1.7 | Quintet | 2H |
Note: These are predicted values and may vary depending on the solvent and the specific NMR instrument used.
The ¹³C NMR spectrum of this compound will show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon.
The expected signals in the ¹³C NMR spectrum are:
A signal for the methyl carbon (-CH₃).
Signals for the three methylene carbons of the butyl chain (-CH₂-).
A signal for the carbon of the tribromomethyl group (-CBr₃).
A signal for the carbonyl carbon of the ester group (C=O).
The carbonyl carbon will be the most downfield signal, and the carbon attached to the three bromine atoms will also be significantly downfield due to the strong deshielding effect of the halogens.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ | ~13 |
| -C H₂-CH₃ | ~19 |
| -C H₂-CH₂-CH₃ | ~30 |
| O-C H₂- | ~66 |
| -C Br₃ | ~35 |
| C =O | ~165 |
Note: These are predicted values and may vary depending on the solvent and the specific NMR instrument used.
Two-Dimensional (2D) NMR Correlation Studies
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique that provides insights into the connectivity and spatial relationships of atoms within a molecule by spreading the NMR signals across two frequency axes. wikipedia.org For a molecule like this compound, various 2D NMR experiments are invaluable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, which can be challenging with one-dimensional (1D) NMR alone due to the complexity of the structure.
Common 2D NMR experiments that would be applied to this compound include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). libretexts.org For this compound, COSY would reveal the correlations between the protons within the butyl chain. For instance, the protons of the terminal methyl group (CH₃) would show a correlation to the adjacent methylene group (CH₂), which in turn would show correlations to its neighboring methylene groups.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nanalysis.com An HSQC spectrum of this compound would show which protons are directly bonded to which carbon atoms, providing a clear map of the C-H bonds in the butyl group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. This is particularly useful for identifying connections across quaternary carbons (like the carbonyl carbon and the tribrominated carbon) or heteroatoms (like the ester oxygen). For this compound, HMBC would be crucial to connect the butyl chain to the tribromoacetate moiety by showing correlations from the protons on the oxygen-adjacent methylene group of the butyl chain to the carbonyl carbon of the acetate (B1210297) group.
The expected correlations from these experiments provide a detailed picture of the molecular framework.
Table 1: Predicted 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H – ¹H | Protons on C4' ↔ Protons on C3' Protons on C3' ↔ Protons on C2' Protons on C2' ↔ Protons on C1' | Establishes the connectivity of the butyl chain. |
| HSQC | ¹H – ¹³C (¹J) | Direct correlation for each C-H pair in the butyl group (C1' to C4'). | Assigns each carbon signal to its directly attached proton(s). |
(Note: C1 refers to the tribrominated carbon, C2 is the carbonyl carbon, and C1' through C4' represent the carbons of the butyl chain starting from the oxygen atom.)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups in a molecule. libretexts.org It works on the principle that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. vscht.cz The IR spectrum of this compound would be dominated by absorptions corresponding to its ester functional group and the carbon-halogen bonds.
The key functional groups and their expected absorption regions are:
C-H Stretching: The sp³ hybridized C-H bonds of the butyl group will show strong absorption bands in the region of 2850-3000 cm⁻¹. pressbooks.pub
C=O Stretching: The carbonyl (C=O) group of the ester is one of the most prominent features in an IR spectrum, exhibiting a very strong and sharp absorption band. For saturated aliphatic esters, this peak typically appears in the 1735-1750 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The presence of the electron-withdrawing bromine atoms on the alpha-carbon may cause a slight shift to a higher wavenumber.
C-O Stretching: Esters also display strong C-O stretching vibrations. There are typically two C-O stretching bands: one for the C(=O)-O bond and another for the O-C (alkyl) bond, which appear in the 1000-1300 cm⁻¹ region. orgchemboulder.com
C-Br Stretching: The carbon-bromine bonds will have stretching vibrations that appear at lower frequencies, typically in the fingerprint region below 700 cm⁻¹. wpmucdn.comlibretexts.org
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong to Medium |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong, Sharp |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern from which a detailed model of the electron density, and thus the atomic positions, can be calculated. acs.org
While obtaining a suitable single crystal of this compound is a prerequisite, a successful X-ray crystallographic analysis would provide a wealth of structural information with very high precision. This includes:
Bond Lengths: The exact distances between bonded atoms, such as the C=O, C-O, C-C, and C-Br bond lengths.
Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.
Torsion Angles: These angles describe the conformation of the molecule, for example, the rotation around the C-C single bonds of the butyl chain and the orientation of the ester group. nih.gov
Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including any potential weak interactions like halogen bonds. nih.govresearchgate.net
Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Significance |
|---|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and packing. |
| Bond Lengths (Å) | Precise distances between atoms (e.g., C=O, C-O, C-Br). | Provides insight into bond order and electronic effects. |
| Bond Angles (°) | Angles between three connected atoms (e.g., O-C=O, C-C-Br). | Determines the local geometry of the molecule. |
| Torsion Angles (°) | Dihedral angles defining the rotation around single bonds. | Reveals the specific conformation of the molecule in the solid state. |
| Intermolecular Distances (Å) | Distances between atoms of adjacent molecules. | Identifies packing forces and potential non-covalent interactions. |
Computational and Theoretical Studies on Butyl Tribromoacetate
Quantum Chemical Investigations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reaction pathways of molecules like butyl tribromoacetate (B1203011).
Electronic Structure and Molecular Orbital Analysis
The electronic structure of butyl tribromoacetate is significantly influenced by the presence of three highly electronegative bromine atoms on the α-carbon. These atoms create a strong electron-withdrawing effect, polarizing the electron density within the molecule.
A molecular orbital analysis would likely reveal that the Highest Occupied Molecular Orbital (HOMO) is localized primarily on the non-bonding orbitals of the bromine and oxygen atoms. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the antibonding σ* orbital of the C-Br bonds and the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's reactivity, with a smaller gap generally indicating higher reactivity. The presence of multiple bromine atoms is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes, based on trends observed in similar halogenated compounds.)
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -11.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 10.3 |
Reaction Mechanism Elucidation through Potential Energy Surface Scans
Potential energy surface (PES) scans are a computational technique used to map the energy changes that occur as a chemical reaction proceeds. For this compound, PES scans could be employed to investigate various reaction mechanisms, such as nucleophilic substitution (SN2) at the α-carbon or hydrolysis of the ester group.
A PES scan for an SN2 reaction would involve systematically varying the distance between a nucleophile and the α-carbon, as well as the C-Br bond length of the leaving group. The resulting energy profile would reveal the transition state structure and the activation energy for the reaction. Due to the significant steric hindrance from the three bromine atoms and the butyl group, a high activation energy for a direct SN2 reaction at the α-carbon would be anticipated.
Hydrolysis of the ester functionality is another important reaction pathway. A PES scan could model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent departure of the butoxy group.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and interactions with their environment. An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal information about its solvation shell and how the solvent molecules arrange themselves around the solute.
These simulations could also be used to explore the conformational landscape of the butyl chain and the rotation around the various single bonds in the molecule. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and its interactions with other molecules. The simulation would likely show significant interaction between the polar ester group and polar solvents, while the butyl chain would exhibit hydrophobic interactions.
Prediction of Reactivity and Selectivity Profiles
Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. Reactivity descriptors derived from quantum chemical calculations, such as the Fukui functions or the local softness, can identify the most reactive sites within the molecule.
For this compound, the α-carbon is expected to be a primary electrophilic site due to the strong inductive effect of the three bromine atoms. The carbonyl carbon is another significant electrophilic center. The relative reactivity of these sites would depend on the nature of the attacking nucleophile and the reaction conditions.
Computational models can also predict the selectivity of reactions. For example, in reactions with ambident nucleophiles, calculations could help determine whether the reaction will occur at the α-carbon or the carbonyl carbon. These predictions are invaluable for designing synthetic routes and understanding the chemical behavior of the compound. High-level electronic structure calculations have been successfully employed to quantify the effects of α-halogenation on the barriers of SN2 and E2 reactions in other alkyl halides. acs.org
Table 2: Predicted Reactivity Indices for this compound (Note: These are qualitative predictions based on the electronic structure.)
| Atomic Site | Predicted Reactivity | Rationale |
| α-Carbon | Highly Electrophilic | Strong inductive effect of three bromine atoms. |
| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond. |
| Bromine Atoms | Potential Halogen Bond Donors | Positive region (σ-hole) on the bromine atoms. |
Emerging Research Directions and Future Perspectives on Butyl Tribromoacetate
Development of Novel Applications in Organic Synthesis
The development of novel applications for butyl tribromoacetate (B1203011) in organic synthesis is a fertile area for future research. By analogy to other bromoacetate (B1195939) and tribromoacetate esters, its potential as a versatile building block and reagent is significant.
One promising avenue is its use as a precursor for the introduction of the tribromomethyl group (CBr3) or for the formation of more complex molecular architectures. For instance, ethyl tribromoacetate, in conjunction with triphenylphosphine (B44618), has been demonstrated as an effective reagent for the bromination of alcohols. researchgate.net This suggests that butyl tribromoacetate could be similarly employed, potentially offering advantages in terms of solubility or reactivity based on the butyl chain.
Furthermore, drawing parallels with tert-butyl bromoacetate, which serves as a building block in the synthesis of various compounds from functionalized polystyrenes to collagenase inhibitors, this compound could be explored for similar roles. Its reactivity with nucleophiles at the carbonyl carbon or via substitution of the bromine atoms could lead to a diverse array of functionalized molecules. The butyl ester group can also be selectively cleaved under specific conditions, adding to its synthetic utility.
Future research could focus on systematically exploring the reactivity of this compound with a range of nucleophiles, radicals, and organometallic reagents to establish a comprehensive reaction profile. This foundational work would unlock its potential for the synthesis of novel pharmaceuticals, agrochemicals, and materials.
Exploration of New Reaction Classes
Beyond established applications of related compounds, this compound presents an opportunity for the exploration of new reaction classes. The electron-withdrawing nature of the three bromine atoms significantly influences the reactivity of the adjacent carbonyl group and the α-carbon, opening doors to unique chemical transformations.
One area of significant potential is in cycloaddition reactions . While direct examples involving this compound are not prominent in the literature, the reactivity of structurally related compounds provides a strong rationale for investigation. For example, (E)-3,3,3-tribromo-1-nitroprop-1-ene has been successfully employed in [3+2] cycloaddition reactions with diarylnitrones to produce highly functionalized isoxazolidines with complete regio- and stereoselectivity. nih.gov This suggests that the tribromoacetyl moiety in this compound could potentially participate in or influence various cycloaddition pathways, leading to the synthesis of complex heterocyclic frameworks.
Another promising frontier is the exploration of radical reactions . The carbon-bromine bonds in this compound can be homolytically cleaved to generate tribromoacetyl radicals. These radicals could then participate in a variety of transformations, including addition to alkenes and alkynes, or in atom transfer radical polymerization (ATRP) processes. The investigation of this compound as a radical initiator or as a component in radical-mediated cyclization reactions could lead to novel synthetic methodologies.
The following table outlines potential reaction classes for this compound based on the reactivity of analogous compounds:
| Reaction Class | Potential Application of this compound | Rationale/Analogous Compound |
| Bromination Agent | Conversion of alcohols to alkyl bromides. | Ethyl tribromoacetate/PPh3 system. researchgate.net |
| [3+2] Cycloaddition | Synthesis of five-membered heterocycles. | (E)-3,3,3-tribromo-1-nitroprop-1-ene in reactions with nitrones. nih.gov |
| Radical Reactions | Initiator for polymerization or participant in radical cascades. | General principles of radical chemistry involving C-Br bond cleavage. |
| Nucleophilic Acyl Substitution | Synthesis of amides, and other esters from the tribromoacetyl moiety. | Standard ester reactivity, enhanced by the inductive effect of the bromine atoms. |
Further research into these and other reaction classes will be crucial in defining the synthetic utility of this compound.
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound with modern synthetic technologies such as flow chemistry and automated synthesis platforms represents a significant step towards enhancing reaction efficiency, safety, and scalability. These technologies are particularly well-suited for handling reactions with reactive intermediates or those requiring precise control over reaction parameters, both of which are relevant to the chemistry of halogenated compounds.
Flow chemistry , which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. For reactions involving this compound, flow chemistry could enable:
Precise Temperature Control: Many reactions involving organometallic reagents or the generation of reactive intermediates are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, preventing runaway reactions and improving product selectivity.
Controlled Reaction Times: The residence time of reagents in a flow reactor can be precisely controlled, which is crucial for minimizing the formation of byproducts in rapid reactions.
Enhanced Safety: The small reaction volumes in flow systems mitigate the risks associated with handling potentially hazardous reagents or intermediates.
The application of flow chemistry has been shown to enable novel reactivity that is not achievable in batch processes, such as the formation of previously inaccessible α-bromoketones. vapourtec.com This precedent suggests that exploring the reactions of this compound in flow could lead to the discovery of new and valuable chemical transformations.
Automated synthesis platforms, which can perform multiple reaction steps and purifications with minimal human intervention, could accelerate the exploration of this compound's chemical space. nih.govyoutube.com By systematically varying reaction partners, catalysts, and conditions in an automated fashion, researchers can rapidly identify optimal conditions and discover new reactions. This high-throughput approach would be invaluable for mapping the reactivity of this compound and for the rapid synthesis of compound libraries for screening purposes.
The combination of flow chemistry and automation could lead to the development of robust and scalable processes for the synthesis of valuable compounds derived from this compound.
Interdisciplinary Research Implications
The potential applications of this compound and its derivatives extend beyond traditional organic synthesis and into various interdisciplinary fields. The unique combination of a reactive tribromoacetyl group and a tunable ester moiety makes it a candidate for investigation in materials science, medicinal chemistry, and agrochemistry.
In materials science , the high bromine content of this compound could be exploited to create materials with specific properties, such as flame retardancy or high refractive indices. It could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The ability to initiate polymerization via radical pathways could also be a valuable attribute in this context.
In medicinal chemistry , the incorporation of tribromomethyl groups into bioactive molecules can significantly alter their pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. This compound could serve as a key building block for the synthesis of new drug candidates. The development of automated synthesis methods would be particularly beneficial for creating libraries of related compounds for structure-activity relationship (SAR) studies.
In the field of agrochemistry , many pesticides and herbicides are halogenated organic compounds. The exploration of this compound derivatives could lead to the discovery of new crop protection agents. High-throughput screening of compounds synthesized from this starting material could identify new leads with desirable biological activity.
The following table summarizes the potential interdisciplinary implications of this compound:
| Field | Potential Application | Key Features of this compound |
| Materials Science | Flame retardants, high refractive index polymers, polymer initiators. | High bromine content, potential for polymerization. |
| Medicinal Chemistry | Synthesis of novel drug candidates with modified pharmacological profiles. | Source of the tribromomethyl group, amenable to library synthesis. |
| Agrochemistry | Development of new pesticides and herbicides. | Halogenated organic structure, potential for derivatization. |
Q & A
Q. What are the optimal synthetic routes for butyl tribromoacetate, and how can reaction conditions be systematically optimized?
this compound can be synthesized via nucleophilic substitution or esterification reactions. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing intermediates.
- Temperature control : Elevated temperatures (50–70°C) improve yields but may increase side reactions like hydrolysis.
- Catalyst use : Lewis acids (e.g., FeCl₃) or bases (e.g., pyridine) can accelerate esterification or bromination steps. Methodological validation should include monitoring via TLC or GC-MS to track progress. Comparative studies with analogous reagents (e.g., ethyl tribromoacetate) highlight efficiency differences in bromide displacement .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- NMR spectroscopy : ¹H and ¹³C NMR identify ester and bromine substituents. For example, the tert-butyl group shows a singlet at ~1.3 ppm (¹H), while the acetate carbonyl resonates at ~165–170 ppm (¹³C).
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₉Br₃O₂).
- IR spectroscopy : Strong C=O stretching (~1740 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) confirm functional groups. Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Safety data sheets (SDS) for structurally similar compounds (e.g., tert-butyl acetate derivatives) emphasize acute toxicity risks and first-aid measures for dermal/ocular exposure .
Advanced Research Questions
Q. How does this compound compare to other brominating agents (e.g., hexabromoacetone) in stereoselective reactions?
this compound offers milder conditions than HBr-based reagents, reducing side reactions like oxidation. Comparative studies should evaluate:
- Reactivity : Kinetic assays under varying temperatures and substrates (e.g., primary vs. secondary alcohols).
- Selectivity : Steric effects of the butyl group may hinder access to bulky substrates, unlike smaller esters (e.g., ethyl tribromoacetate). Mechanistic insights from isotopic labeling (e.g., ¹⁸O in ester groups) can clarify nucleophilic attack pathways .
Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvent systems?
- Systematic reviews : Apply PRISMA guidelines to aggregate data from heterogeneous studies, identifying biases in solvent polarity or substrate purity.
- Controlled replication : Reproduce disputed experiments with standardized conditions (e.g., anhydrous solvents, inert atmosphere).
- Statistical analysis : Use ANOVA or Bayesian inference to quantify uncertainty in conflicting datasets. Cochrane Handbook principles for meta-analysis are applicable here .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments (e.g., ionic liquids)?
- DFT calculations : Model transition states to predict activation energies for bromination steps.
- Molecular dynamics : Simulate solvent interactions to identify stabilizing forces (e.g., hydrogen bonding in ionic liquids).
- Machine learning : Train models on existing kinetic data to forecast yields under untested conditions. Validation requires correlating computational predictions with experimental results (e.g., Hammett plots for substituent effects) .
Methodological Best Practices
- Data presentation : Follow journal guidelines (e.g., Analytical and Bioanalytical Chemistry) to avoid redundant figures. Use color-coded schemes for reaction mechanisms but limit structural diagrams to 2–3 per publication .
- Critical analysis : Apply IB Extended Essay criteria to ensure research questions are narrow, testable, and require synthesis of primary data and literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
